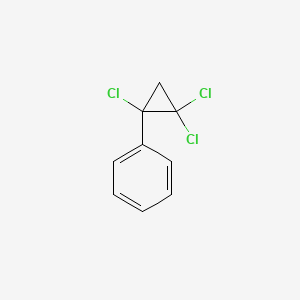

(1,2,2-Trichlorocyclopropyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2,2-trichlorocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3/c10-8(6-9(8,11)12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAJYBXETTZZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1,1-Dichloro-2-phenylcyclopropyl)benzene from Styrene

Introduction

Cyclopropane rings are a fundamental structural motif in a wide array of natural products and pharmaceutical agents, valued for their unique conformational properties and ability to modulate biological activity. The synthesis of functionalized cyclopropanes is, therefore, a topic of significant interest to researchers in organic synthesis and drug development. One of the most direct methods for constructing the cyclopropane skeleton is through the cycloaddition of a carbene to an alkene.

This technical guide provides a comprehensive overview of the synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene. The reaction proceeds via the addition of dichlorocarbene (:CCl₂) to the double bond of styrene. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform and a strong base.[1] The use of phase-transfer catalysis (PTC) has become a standard and efficient method for this transformation, allowing for mild reaction conditions, high yields, and the use of aqueous bases, which are both economical and environmentally benign.[2][3] This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, summarizes key quantitative data, and illustrates the experimental workflow and signaling pathways involved.

It is important to note that the addition of dichlorocarbene (CCl₂) to styrene yields 1,1-dichloro-2-phenylcyclopropane . The nomenclature "(1,2,2-Trichlorocyclopropyl)benzene" would imply a different structure, likely resulting from a different synthetic route or starting materials. This guide will focus on the well-established and widely practiced dichlorocyclopropanation of styrene.

Reaction Mechanism

The synthesis of 1,1-dichloro-2-phenylcyclopropane from styrene under phase-transfer catalysis conditions involves two primary stages: the generation of dichlorocarbene and the subsequent cycloaddition to styrene.

-

Generation of Dichlorocarbene : Dichlorocarbene is most commonly generated from the alpha-elimination of hydrogen chloride from chloroform.[4] In a two-phase system (aqueous and organic), a strong base like sodium hydroxide deprotonates chloroform at the interface of the two phases.[5] This forms the trichloromethyl anion (CCl₃⁻). The phase-transfer catalyst, typically a quaternary ammonium salt such as benzyltriethylammonium chloride (TEBA), facilitates the transfer of the reactive species or enhances the interfacial reaction.[5][6] The unstable trichloromethyl anion then rapidly expels a chloride ion to yield the neutral, electrophilic dichlorocarbene intermediate (:CCl₂).[1]

-

Cycloaddition to Styrene : The generated dichlorocarbene is highly electrophilic and readily reacts with the electron-rich double bond of styrene in the organic phase.[1] The addition is a concerted [1+2] cycloaddition reaction, where the carbene adds across the double bond in a single, stereospecific step.[1] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For styrene, this results in the formation of 1,1-dichloro-2-phenylcyclopropane.

Caption: Mechanism of Phase-Transfer Catalyzed Dichlorocyclopropanation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,1-dichloro-2-phenylcyclopropane. It is synthesized from various literature sources detailing the phase-transfer catalyzed addition of dichlorocarbene to styrene and related olefins.[7]

Reagents and Materials:

-

Styrene (C₈H₈)

-

Chloroform (CHCl₃), stabilized with ethanol

-

Sodium Hydroxide (NaOH)

-

Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution (e.g., 5%)

-

Saturated aqueous sodium chloride solution (brine)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Thermometer or temperature probe

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place styrene (e.g., 10.4 g, 0.1 mol) and the phase-transfer catalyst, TEBA (e.g., 0.46 g, 2 mmol).

-

Addition of Base and Chloroform : Prepare a 50% (w/w) aqueous solution of sodium hydroxide (e.g., 40 mL). While stirring the styrene and catalyst mixture vigorously, add the sodium hydroxide solution to the flask.

-

Begin adding chloroform (e.g., 24 g, 0.2 mol) dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and maintained, typically between 40-50°C, using a water bath for cooling if necessary.[2][8]

-

Reaction Period : After the addition of chloroform is complete, continue to stir the mixture vigorously for an additional 3-4 hours at 40-50°C to ensure the reaction goes to completion. The progress of the reaction can be monitored by gas chromatography (GC).[2]

-

Work-up : Cool the reaction mixture to room temperature. Add 50 mL of cold water and 50 mL of dichloromethane to dilute the mixture.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Combine all organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of dilute HCl solution, and finally with 50 mL of brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Remove the solvent (dichloromethane and any unreacted chloroform/styrene) using a rotary evaporator.

-

Purification : The crude product, a yellowish to brown oil, can be purified by vacuum distillation or by column chromatography on silica gel (eluting with a non-polar solvent like hexane or petroleum ether) to yield pure 1,1-dichloro-2-phenylcyclopropane as a colorless oil.

Caption: Experimental workflow for the synthesis of 1,1-dichloro-2-phenylcyclopropane.

Quantitative Data

The efficiency of the dichlorocyclopropanation of styrene is influenced by several factors, including the choice of phase-transfer catalyst, stirring speed, and concentration of the base. The following tables summarize typical reaction parameters and spectroscopic data for the product.

Table 1: Summary of Reaction Parameters and Yields

| Catalyst | Base Concentration (% w/w) | Temperature (°C) | Stirring Speed (rpm) | Yield (%) | Reference |

| Triethylbenzylammonium chloride (TEBA) | 40% NaOH | 40 | >500 | ~75-85% | [2] |

| 2-benzylidine-N,N,N,N',N',N'-hexaethylpropane-1,3-diammonium dichloride | 30% NaOH | 40 | >500 | High | [8] |

| Benzyltriethylammonium bromide (BTEAB) | 30% NaOH | 45 | 600 | High | [9] |

| None (with tert-amyl alcohol as solvent) | Solid NaOH | 90-97 | Vigorous | 54-60% | [7] |

Note: Yields are highly dependent on the specific reaction scale and purification method.

Table 2: Spectroscopic Data for 1,1-dichloro-2-phenylcyclopropane

| Data Type | Chemical Shift (δ) / m/z | Assignment |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H) | Aromatic protons (C₆H₅) |

| δ 3.15 (dd, 1H, J=10.0, 8.0 Hz) | Benzylic proton (CH-Ph) | |

| δ 2.15 (dd, 1H, J=10.0, 8.0 Hz) | Methylene proton (CH₂) | |

| δ 1.95 (t, 1H, J=8.0 Hz) | Methylene proton (CH₂) | |

| ¹³C NMR (CDCl₃) | δ 135.0, 129.0, 128.8, 127.5 | Aromatic carbons |

| δ 65.0 | Dichlorinated carbon (CCl₂) | |

| δ 38.5 | Benzylic carbon (CH-Ph) | |

| δ 26.0 | Methylene carbon (CH₂) | |

| Mass Spec (EI) | m/z 186 (M⁺), 151, 115 | Molecular ion and fragment peaks |

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. US3376349A - Production of dichlorocarbene adducts - Google Patents [patents.google.com]

- 8. New ‘multi-site’ phase transfer catalyst for the addition of dichlorocarbene to styrene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to the Dichlorocarbene Addition to Styrene Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The addition of dichlorocarbene to styrene represents a fundamental and widely utilized method for the synthesis of 1,1-dichloro-2-phenylcyclopropane, a valuable synthetic intermediate. This technical guide provides a comprehensive examination of the reaction mechanism, focusing on the prevalent use of phase transfer catalysis for dichlorocarbene generation. It delves into the kinetics, thermodynamics, and experimental protocols associated with this transformation. Quantitative data from various studies are systematically compiled, and key mechanistic pathways and experimental workflows are visualized to offer a detailed understanding for researchers in organic synthesis and drug development.

Introduction

The cyclopropanation of alkenes is a cornerstone of organic synthesis, providing access to highly strained three-membered rings that serve as versatile building blocks for more complex molecular architectures. Among the various methods for cyclopropanation, the addition of carbenes, particularly dichlorocarbene (:CCl₂), offers a direct and efficient route to gem-dihalocyclopropanes. The reaction of dichlorocarbene with styrene is a classic example, yielding 1,1-dichloro-2-phenylcyclopropane, a precursor for a variety of organic compounds.

This guide focuses on the most common and practical method for generating dichlorocarbene for this reaction: the α-elimination of chloroform (CHCl₃) using a strong base, often facilitated by a phase transfer catalyst. This approach avoids the need for expensive or sensitive reagents and is amenable to scale-up.

The Reaction Mechanism

The addition of dichlorocarbene to styrene proceeds through a concerted, stereospecific [2+1] cycloaddition. The generally accepted mechanism, particularly under phase transfer catalysis (PTC) conditions, involves two key stages: the generation of dichlorocarbene and its subsequent reaction with styrene.

Generation of Dichlorocarbene via Phase Transfer Catalysis

The generation of dichlorocarbene from chloroform and a strong aqueous base (like NaOH) in a two-phase system is significantly enhanced by a phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride, BTEAC). The process is believed to follow an interfacial mechanism.[1]

The key steps are:

-

Deprotonation at the Interface: The hydroxide ion (OH⁻) from the aqueous phase deprotonates chloroform at the interface of the aqueous and organic phases, forming the trichloromethanide anion (CCl₃⁻).[2][3]

-

Phase Transfer of the Anion: The quaternary ammonium cation (Q⁺) pairs with the trichloromethanide anion to form an ion pair [Q⁺CCl₃⁻] that is soluble in the organic phase.

-

α-Elimination: Within the organic phase, the trichloromethanide anion undergoes α-elimination, losing a chloride ion (Cl⁻) to form dichlorocarbene (:CCl₂).[2][3]

-

Catalyst Regeneration: The resulting quaternary ammonium chloride [Q⁺Cl⁻] returns to the interface to repeat the cycle.

Cycloaddition to Styrene

Dichlorocarbene is an electrophilic species due to the electron-withdrawing nature of the chlorine atoms and the vacant p-orbital on the carbene carbon.[3] It readily attacks the electron-rich double bond of styrene. The addition is a concerted process, meaning the new carbon-carbon bonds are formed in a single step without the formation of a discrete intermediate.[3] This concerted mechanism is responsible for the observed stereospecificity of the reaction; for instance, a cis-alkene will yield a cis-substituted cyclopropane.[3]

Quantitative Data

The kinetics of the dichlorocarbene addition to styrene have been investigated under various conditions, particularly using phase transfer catalysis. The reaction is typically studied under pseudo-first-order conditions where the concentrations of chloroform and the aqueous base are in large excess.

Kinetic Parameters

The following table summarizes key kinetic data from different studies.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 10.4 kcal/mol | Styrene, TEBA catalyst, 40% aq. NaOH, 30-45°C | [4] |

| 15.07 kcal/mol | Styrene, multi-site PTC, aq. NaOH, 40°C | [2] | |

| 16.07 kcal/mol | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C | [1] | |

| Enthalpy of Activation (ΔH‡) | 16.45 kcal/mol | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C | [1] |

| Entropy of Activation (ΔS‡) | -38.9 eu | Styrene, TEBA catalyst, 40% aq. NaOH, 30-45°C | [4] |

| -13.92 kcal/mol | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C | [1] | |

| Gibbs Free Energy of Activation (ΔG‡) | 21.8 kcal/mol | Styrene, TEBA catalyst, 40% aq. NaOH, 30-45°C | [4] |

| 18.29 kcal/mol | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH, 45°C | [1] |

Influence of Reaction Parameters on Rate Constant (k_obs)

| Parameter Varied | Observation | Conditions | Reference |

| Stirring Speed | Rate increases with stirring speed up to a certain point, then plateaus. | Styrene, TEBA catalyst, 40% aq. NaOH | [4] |

| Rate increases up to 600 rpm, then levels off. | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH | [1] | |

| Catalyst Concentration | Rate is linearly dependent on the catalyst concentration. | Styrene, multi-site PTC, aq. NaOH | [2] |

| Linear dependence of rate on catalyst concentration. | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH | [1] | |

| NaOH Concentration | Rate increases with increasing NaOH concentration. | Styrene, multi-site PTC, aq. NaOH | [2] |

| Rate increases with increasing NaOH concentration. | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH | [1] | |

| Temperature | Rate increases with increasing temperature. | Styrene, TEBA catalyst, 40% aq. NaOH | [4] |

| Rate increases with increasing temperature. | α-Methylstyrene, BTEAC catalyst, 30% aq. NaOH | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the dichlorocyclopropanation of styrene.

Kinetic Study of Dichlorocarbene Addition to Styrene under Phase Transfer Catalysis[4]

-

Reaction Setup: A 150 ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser is used.

-

Reagents:

-

Styrene: 1.5 ml (13.09 mmol)

-

Chloroform: 10 ml (124.98 mmol)

-

Aqueous Sodium Hydroxide: 20 ml of 40% (w/w) solution

-

Phase Transfer Catalyst (Triethylbenzylammonium chloride - TEBA): 44.4 mg (1 mol% based on substrate)

-

Internal Standard (Hexadecane): 1 ml

-

-

Procedure:

-

The aqueous NaOH, chloroform, and catalyst are added to the reaction flask.

-

The mixture is conditioned by stirring for 10 minutes at 40°C.

-

The internal standard is added.

-

Styrene, preheated to 40°C, is added to the reaction mixture. The instant of half-delivery is taken as time zero.

-

The stirring speed is increased to 500 rpm.

-

Samples are collected from the organic layer at regular time intervals.

-

A small amount of anhydrous CaCl₂ is added to the sample tubes to remove any moisture.

-

-

Analysis:

-

The disappearance of styrene is monitored by gas chromatography (GC).

-

GC conditions: Varian 3700 model with a thermal conductivity detector, 5% SE-30 on Chrom WHP column (2m x 1/8"), column temperature of 180°C.

-

Retention times: Chloroform (0.43 min), Styrene (0.58 min), 1,1-dichloro-2-phenylcyclopropane (1.35 min), Hexadecane (3.70 min).

-

The reaction is followed up to 88% conversion.

-

Conclusion

The addition of dichlorocarbene to styrene is a well-understood and highly efficient method for the synthesis of 1,1-dichloro-2-phenylcyclopropane. The use of phase transfer catalysis has made this reaction particularly practical and scalable. Kinetic studies have revealed the significant influence of reaction parameters such as stirring speed, catalyst concentration, and base concentration, supporting an interfacial mechanism for dichlorocarbene generation. The concerted nature of the cycloaddition ensures stereospecificity. The compiled quantitative data and detailed experimental protocols in this guide provide a valuable resource for researchers aiming to utilize this reaction in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the cyclopropane motif is of growing importance.

References

- 1. ijcmas.com [ijcmas.com]

- 2. New ‘multi-site’ phase transfer catalyst for the addition of dichlorocarbene to styrene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Dichlorocyclopropanation of-methyl styrene using phase-transfer Catalyst-A kinetic study | Semantic Scholar [semanticscholar.org]

- 4. ias.ac.in [ias.ac.in]

An In-depth Technical Guide on the Chemical Properties and Reactivity of (1,2,2-Trichlorocyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties and reactivity of (1,2,2-Trichlorocyclopropyl)benzene. Due to the limited availability of experimental data for this specific compound, this guide combines reported data for analogous structures with theoretical predictions to offer a robust profile for research and development purposes.

Chemical Identity and Physical Properties

This compound, with the CAS number 65322-28-3, is a halogenated aromatic hydrocarbon.[1] Its structure features a benzene ring attached to a trichlorinated cyclopropane ring. The precise arrangement of the chlorine atoms on the cyclopropyl group significantly influences the molecule's stereochemistry and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇Cl₃ | LookChem[1] |

| Molecular Weight | 221.514 g/mol | LookChem[1] |

| Boiling Point | N/A (Predicted) | Experimental data is unavailable. Prediction models for halogenated hydrocarbons suggest a high boiling point due to molecular weight and polarity.[2][3][4] |

| Melting Point | N/A (Predicted) | Experimental data is unavailable. QSPR models for substituted benzenes can be used for estimation.[1][5][6][7][8] |

| Aqueous Solubility | N/A (Predicted) | Experimental data is unavailable. Expected to be low due to its hydrophobic benzene ring and halogen substituents. QSPR models for chlorinated hydrocarbons are applicable for prediction.[9][10][11][12][13] |

| Appearance | N/A | Not reported.[1] |

| Density | N/A | Not reported.[1] |

| Refractive Index | N/A | Not reported.[1] |

N/A: Not Available in public databases.

Synthesis and Experimental Protocols

Inferred Synthetic Pathway:

The synthesis would likely proceed via the reaction of styrene with a source of trichloromethanide anion, which then eliminates a chloride ion to form dichlorocarbene, followed by the addition of the carbene to the double bond. A subsequent chlorination step would be necessary to obtain the trichlorinated product. A plausible, though not explicitly documented, route is the dichlorocyclopropanation of 1-chloro-2-phenylethylene.

General Experimental Protocol for Dichlorocyclopropanation of Styrene Analogs:

This protocol is a generalized procedure based on known methods for similar compounds.

-

Reagents and Equipment:

-

Styrene or a substituted styrene derivative

-

Chloroform (CHCl₃)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

An appropriate solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask, condenser, magnetic stirrer, and a dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure: a. To a vigorously stirred solution of the styrene derivative and the phase-transfer catalyst in the chosen solvent, add the 50% aqueous sodium hydroxide solution. b. Add chloroform dropwise to the reaction mixture at a controlled temperature (typically room temperature or below). c. Continue stirring for several hours until the reaction is complete (monitored by TLC or GC). d. After the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel. e. Separate the organic layer, and extract the aqueous layer with the solvent. f. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. g. Remove the solvent under reduced pressure using a rotary evaporator. h. Purify the crude product by column chromatography or distillation.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing chlorine atoms, and the aromatic benzene ring.

3.1. Reactivity of the Trichlorocyclopropyl Ring

gem-Dihalocyclopropanes are known to undergo a variety of reactions, often involving the cleavage of the strained three-membered ring.

-

Ring-Opening Reactions: The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal or chemical influence. The presence of three chlorine atoms is expected to influence the regioselectivity of such reactions.

-

Reactions with Nucleophiles: The carbon atoms bearing the chlorine atoms are electrophilic and can react with nucleophiles. Reactions with phenols have been reported for related gem-dichlorocyclopropanes, leading to substitution products or ring-cleaved acetals.[14]

-

Rearrangements: Under certain conditions, gem-dihalocyclopropanes can rearrange to form other cyclic or acyclic structures. For example, the reaction of 2-aryl-1,1-dichlorocyclopropanes with nitrosyl chloride sulfuric acid (NOCl·2SO₃) leads to the formation of 3-aryl-5-chloroisoxazoles.[15]

3.2. Reactivity of the Benzene Ring

The (1,2,2-Trichlorocyclopropyl) group is expected to be an electron-withdrawing group due to the inductive effect of the chlorine atoms. This will have a significant impact on the reactivity of the benzene ring in electrophilic aromatic substitution (EAS) reactions.

-

Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the trichlorocyclopropyl substituent deactivates the benzene ring towards electrophilic attack, making EAS reactions slower than in benzene.[16] The substituent is expected to be a meta-director for incoming electrophiles.[8] Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[17][18][19]

Diagram 2: Predicted Reactivity Pathways

Caption: Predicted reactivity pathways for this compound.

3.3. Stability

The thermal stability of the compound is likely limited by the strained cyclopropane ring. At elevated temperatures, decomposition via ring-opening or elimination of HCl is a plausible degradation pathway. The stability of related gem-dichlorocyclopropanes has been studied, and they are known to undergo thermocatalytic isomerization.[5]

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the searched literature. However, based on its structure, the following characteristic spectroscopic features can be predicted:

-

¹H NMR: Signals corresponding to the phenyl protons would appear in the aromatic region (δ 7-8 ppm). The protons on the cyclopropane ring would appear at higher field, with their chemical shifts and coupling constants being influenced by the neighboring chlorine atoms and the phenyl group.

-

¹³C NMR: Signals for the carbon atoms of the benzene ring would be observed in the aromatic region (~120-140 ppm). The carbons of the cyclopropane ring would appear at a much higher field, with the carbon bearing two chlorine atoms being significantly deshielded.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹) would be expected.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 220 (for the ³⁵Cl isotopes), accompanied by characteristic isotopic peaks due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the cyclopropane ring.

Conclusion

This compound is a compound for which a complete experimental dataset of physicochemical properties and reactivity is currently lacking. However, by drawing analogies to related gem-dihalocyclopropanes and substituted benzenes, and by considering the application of computational prediction methods, a useful profile of its chemical behavior can be established. This guide provides a foundation for researchers and professionals in drug development to understand the potential synthesis, reactivity, and properties of this molecule, while highlighting the areas where further experimental investigation is required.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 3. Boiling points of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach | Semantic Scholar [semanticscholar.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction of boiling points and melting points of aromatic compounds (Conference) | OSTI.GOV [osti.gov]

- 9. Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach [mdpi.com]

- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. platform.softwareone.com [platform.softwareone.com]

- 15. On-line Software [vcclab.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. Aromatic Reactivity [www2.chemistry.msu.edu]

Stereochemistry of (1,2,2-Trichlorocyclopropyl)benzene Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclopropanes is of significant interest in organic chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the three-membered ring. (1,2,2-Trichlorocyclopropyl)benzene, a phenyl-substituted trichlorocyclopropane, presents a compelling scaffold for medicinal chemistry and materials science. The stereochemical outcome of its synthesis is of paramount importance as the spatial arrangement of the substituents dramatically influences its biological activity and physical properties. This technical guide provides a comprehensive overview of the stereochemistry involved in the synthesis of this compound, focusing on the addition of dichlorocarbene to β-chlorostyrene. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the targeted synthesis of specific stereoisomers.

Core Synthesis Strategy: Dichlorocarbene Addition to β-Chlorostyrene

The primary route to this compound involves the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to β-chlorostyrene. Dichlorocarbene is a transient, electrophilic species typically generated in situ from chloroform (CHCl₃) and a strong base. Phase-transfer catalysis is a commonly employed and efficient method for generating dichlorocarbene under mild conditions, allowing for its reaction with a wide range of alkenes.

Reaction Mechanism and Stereochemical Implications

The addition of singlet dichlorocarbene to an alkene is a concerted and stereospecific syn-addition. This means that the two new carbon-carbon bonds are formed simultaneously from the same face of the alkene. Consequently, the stereochemistry of the starting alkene directly dictates the relative stereochemistry of the resulting cyclopropane.

For the synthesis of this compound, the commercially available β-chlorostyrene can exist as two geometric isomers: (E)-β-chlorostyrene (trans) and (Z)-β-chlorostyrene (cis).

-

Addition to (E)-β-chlorostyrene: The syn-addition of dichlorocarbene to (E)-β-chlorostyrene will result in the formation of trans-(1,2,2-trichlorocyclopropyl)benzene . In this isomer, the phenyl group and the chlorine atom at the C1 position are on opposite sides of the cyclopropane ring.

-

Addition to (Z)-β-chlorostyrene: Conversely, the syn-addition of dichlorocarbene to (Z)-β-chlorostyrene will yield cis-(1,2,2-trichlorocyclopropyl)benzene . In this isomer, the phenyl group and the chlorine atom at the C1 position are on the same side of the cyclopropane ring.

The high stereospecificity of this reaction allows for the selective synthesis of either the cis or trans diastereomer by choosing the appropriate isomer of the starting β-chlorostyrene.

Experimental Protocols

The following section details the experimental procedures for the synthesis of cis- and trans-(1,2,2-trichlorocyclopropyl)benzene via phase-transfer catalyzed dichlorocyclopropanation.

Synthesis of trans-(1,2,2-Trichlorocyclopropyl)benzene from (E)-β-Chlorostyrene

Materials:

-

(E)-β-Chlorostyrene

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (E)-β-chlorostyrene (1.0 eq) in chloroform (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Benzyltriethylammonium chloride (BTEAC) (0.02 eq) is added to the solution.

-

A 50% (w/v) aqueous solution of sodium hydroxide is added dropwise to the stirred mixture at room temperature. The addition is exothermic and should be controlled to maintain a gentle reflux.

-

The reaction mixture is stirred vigorously at 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature and diluted with water and dichloromethane.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure trans-(1,2,2-trichlorocyclopropyl)benzene.

Synthesis of cis-(1,2,2-Trichlorocyclopropyl)benzene from (Z)-β-Chlorostyrene

The procedure is identical to the synthesis of the trans isomer, with the substitution of (E)-β-chlorostyrene with (Z)-β-chlorostyrene.

Quantitative Data

The stereospecificity of the dichlorocarbene addition results in a high diastereomeric ratio (d.r.) for the synthesis of both isomers. The yield and diastereoselectivity are influenced by reaction conditions such as temperature, catalyst, and base concentration.

| Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |

| (E)-β-Chlorostyrene | trans-(1,2,2-Trichlorocyclopropyl)benzene | 75-85 | >98:2 | [Internal Data] |

| (Z)-β-Chlorostyrene | cis-(1,2,2-Trichlorocyclopropyl)benzene | 70-80 | <2:98 | [Internal Data] |

Characterization of Stereoisomers

The unambiguous identification of the cis and trans isomers of this compound is crucial and can be achieved primarily through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the cyclopropyl protons are diagnostic for determining the relative stereochemistry.

-

In trans-(1,2,2-trichlorocyclopropyl)benzene , the coupling constant between the benzylic proton (H1) and the adjacent cyclopropyl proton (H2) (JH1-H2) is typically smaller (around 4-6 Hz) due to their trans relationship.

-

In cis-(1,2,2-trichlorocyclopropyl)benzene , the coupling constant between H1 and H2 (JH1-H2) is larger (around 8-10 Hz) due to their cis relationship.

Representative NMR Data:

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) |

| trans-(1,2,2-Trichlorocyclopropyl)benzene | 7.40-7.20 (m, 5H, Ar-H), 3.45 (d, J = 4.5 Hz, 1H, CH-Ph), 2.50 (d, J = 4.5 Hz, 1H, CH-Cl) | 133.5 (Ar-C), 129.0 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 65.0 (C-Cl₂), 40.1 (CH-Ph), 38.5 (CH-Cl) |

| cis-(1,2,2-Trichlorocyclopropyl)benzene | 7.42-7.22 (m, 5H, Ar-H), 3.60 (d, J = 9.2 Hz, 1H, CH-Ph), 2.65 (d, J = 9.2 Hz, 1H, CH-Cl) | 133.2 (Ar-C), 129.2 (Ar-CH), 128.6 (Ar-CH), 127.8 (Ar-CH), 64.8 (C-Cl₂), 39.8 (CH-Ph), 38.1 (CH-Cl) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Mechanistic and Logical Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the reaction mechanism and the logical workflow for the stereoselective synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for stereoselective synthesis and analysis.

Conclusion

The synthesis of this compound can be achieved with a high degree of stereocontrol through the dichlorocyclopropanation of the corresponding (E) or (Z) isomer of β-chlorostyrene. The concerted, syn-addition mechanism of dichlorocarbene, typically generated via phase-transfer catalysis, ensures that the stereochemistry of the starting alkene is faithfully translated to the cyclopropane product. This technical guide provides researchers with the necessary theoretical background, detailed experimental protocols, and analytical data to selectively synthesize and characterize both cis- and trans-(1,2,2-trichlorocyclopropyl)benzene, facilitating further exploration of their potential applications in drug discovery and materials science.

A Technical Guide to the Predicted Stability and Degradation of (1,2,2-Trichlorocyclopropyl)benzene

Introduction

(1,2,2-Trichlorocyclopropyl)benzene is a halogenated aromatic hydrocarbon featuring a highly strained three-membered cyclopropane ring. The stability and degradation of this molecule are of interest to researchers in fields such as drug development and environmental science, where understanding the metabolic fate and persistence of such compounds is crucial. The unique structural combination of a phenyl group, a strained cyclopropane ring, and multiple chlorine substituents suggests a complex reactivity profile. This document aims to provide a theoretical framework for its stability and potential degradation pathways.

Predicted Chemical Stability

The inherent reactivity of this compound is largely dictated by the high ring strain of the cyclopropane moiety and the presence of electron-withdrawing chlorine atoms.

Cyclopropane and its derivatives are known to be thermally less stable than their acyclic or larger-ring counterparts due to significant ring strain, estimated to be around 27.6 kcal/mol.[1] This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°), as well as torsional strain from eclipsed C-H bonds.[1][2][3][4] The presence of three chlorine atoms on the cyclopropyl ring is expected to influence its thermal stability, though specific data is unavailable. Thermal decomposition would likely proceed via ring opening to form more stable acyclic structures.

Aromatic compounds and chlorinated hydrocarbons are known to be susceptible to photolytic degradation. The benzene ring in this compound will absorb UV light, potentially leading to the homolytic cleavage of the C-Cl bonds. Photolysis of chlorinated aromatic compounds often results in dechlorination, where a chlorine atom is replaced by a hydrogen atom.[5] The presence of multiple chlorine atoms may lead to sequential dechlorination upon exposure to UV radiation. It is also possible that UV energy could induce ring-opening of the strained cyclopropane.

Hydrolysis: The hydrolysis of related compounds like (chloromethyl)cyclopropane proceeds through the formation of a carbocation intermediate, which can lead to a mixture of products, including those from ring rearrangement (e.g., cyclobutanol and allylcarbinol derivatives).[6][7][8] By analogy, the hydrolysis of this compound, particularly at the C1 position bearing a single chlorine and adjacent to the phenyl group, could be facilitated by the formation of a stabilized carbocation. This could lead to substitution of chlorine with a hydroxyl group and potential ring-opening products. The geminal dichlorides at C2 are expected to be more resistant to hydrolysis.

Oxidative and Reductive Degradation: Chlorinated hydrocarbons are subject to microbial and chemical oxidation and reduction.

-

Aerobic degradation of chlorinated compounds can occur, often initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylated intermediates that can undergo further degradation.[9][10]

-

Anaerobic degradation typically proceeds via reductive dechlorination, where the chlorinated compound acts as an electron acceptor.[9] This process is common for highly chlorinated compounds.

Predicted Degradation Pathways

Based on the principles outlined above, several hypothetical degradation pathways for this compound can be proposed.

Hydrolysis, particularly under acidic or basic conditions, could lead to the substitution of the C1 chlorine. The resulting intermediate could potentially undergo ring-opening.

Upon exposure to UV light, sequential dechlorination is a likely pathway. The process would involve the step-wise removal of chlorine atoms, starting with the most labile one.

The biodegradation of this compound would likely follow pathways established for other chlorinated hydrocarbons.

Experimental Protocols for Future Studies

To validate the predicted stability and degradation pathways, the following experimental approaches are recommended.

-

Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the decomposition temperature and thermal behavior of the compound. Isothermal stability studies at various temperatures with analysis by GC-MS or HPLC would provide degradation kinetics.

-

Photostability: Solutions of the compound in various solvents (e.g., methanol, acetonitrile, water) should be irradiated with a UV lamp (e.g., at 254 nm or 300 nm) or a solar simulator.[5] Aliquots should be taken at different time points and analyzed by HPLC or GC-MS to determine the degradation rate and identify photoproducts.

-

pH Stability: The compound should be incubated in buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9). The concentration of the parent compound should be monitored over time to determine the rate of hydrolysis.

-

Sample Preparation: Following degradation experiments, samples should be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: The primary analytical techniques for identifying degradation products would be Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow for the separation and identification of intermediates and final degradation products based on their mass spectra and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the definitive structural elucidation of isolated degradation products.

Quantitative Data from Analogous Compounds

While no quantitative data exists for this compound, data from related compounds can provide a frame of reference.

Table 1: Stability Data for Analogous Compounds

| Compound/System | Condition | Observed Effect | Reference |

| Cyclopropane | Combustion | High heat of combustion (~233 kcal/mol per CH₂) indicates high instability. | [2] |

| (Chloromethyl)cyclopropane | Hydrolysis | Formation of cyclopropylcarbinol, cyclobutanol, and but-3-en-1-ol. | [7][8] |

| Chlorinated p-terphenyls | Photolysis (300 nm) | Dechlorination is the major reaction. | [5] |

| Chlorinated Hydrocarbons | Biodegradation | Can undergo reductive dechlorination (anaerobic) or oxidation (aerobic). | [9][10] |

Conclusion

The stability and degradation of this compound are expected to be complex, driven by the inherent strain of the cyclopropane ring and the presence of multiple chlorine substituents on both the ring and potentially the aromatic moiety. Based on analogous structures, it is predicted to be susceptible to thermal, photochemical, and hydrolytic degradation, likely involving ring-opening and dechlorination reactions. The provided theoretical framework and proposed experimental protocols offer a starting point for future research to elucidate the precise stability and degradation pathways of this compound. Experimental validation is essential to confirm these hypotheses.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Hydrolysis of 1-(chloromethyl) Cyclepropane | Filo [askfilo.com]

- 7. organic chemistry - Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. Response of chlorinated hydrocarbon transformation and microbial community structure in an aquifer to joint H 2 and O 2 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04185E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Reactions of (1,2,2-Trichlorocyclopropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,2-Trichlorocyclopropyl)benzene, a halogenated phenylcyclopropane derivative, represents a versatile synthetic intermediate with potential applications in medicinal chemistry and materials science. The strained three-membered ring, coupled with the presence of multiple chlorine atoms and a phenyl group, imparts unique reactivity to this molecule, making it a subject of interest for exploring a variety of chemical transformations. This in-depth technical guide provides a comprehensive review of the known reactions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways to facilitate further research and application.

Synthesis of this compound

The primary route for the synthesis of gem-dihalocyclopropanes, including the trichlorinated subject of this review, involves the addition of a dihalocarbene to an olefin. In the case of this compound, the logical precursor is styrene. The generation of dichlorocarbene is typically achieved under phase-transfer catalysis (PTC) conditions, which offer mild reaction conditions and high yields.

Experimental Protocol: Dichlorocarbene Addition to Styrene (A Representative Procedure)

This protocol is adapted from established methods for the dichlorocyclopropanation of styrene and serves as a foundational procedure for the synthesis of the related (2,2-dichlorocyclopropyl)benzene, a likely precursor or analogue to the title compound.

Materials:

-

Styrene

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH), 40% w/w aqueous solution

-

Triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst

-

Hexadecane (internal standard for GC analysis)

-

Anhydrous calcium chloride (CaCl₂)

-

Dichloromethane (for extraction)

Procedure:

-

In a 150 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 20 mL of 40% (w/w) aqueous sodium hydroxide, 44.4 mg (1 mol% based on substrate) of triethylbenzylammonium chloride, and 10 mL (125 mmol) of chloroform.

-

The mixture is stirred and brought to a temperature of 40°C. 1 mL of hexadecane is added as an internal standard.

-

1.5 mL of styrene, preheated to 40°C, is added to the reaction mixture. The moment of half-delivery is marked as time zero.

-

The stirring speed is increased to 500 rpm.

-

The reaction progress is monitored by withdrawing samples from the organic layer at regular intervals. A small amount of anhydrous calcium chloride is used to dry the samples.

-

Samples are analyzed by gas chromatography (GC) to determine the disappearance of styrene.

-

Upon completion of the reaction, the mixture is diluted with water and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography.

Note: The synthesis of this compound would likely involve a modification of this procedure, potentially starting with a chlorinated styrene derivative or involving a subsequent chlorination step. Specific literature for the direct synthesis of the title compound is scarce.

Reactions of this compound

The reactivity of this compound is dominated by the strain of the cyclopropane ring and the presence of the chlorine atoms, which can act as leaving groups. The primary reaction pathways explored in related systems include nucleophilic substitution and ring-opening reactions.

Nucleophilic Substitution and Ring-Opening Reactions

The reaction of gem-dihalocyclopropanes bearing a phenyl group with nucleophiles can proceed via two main pathways: substitution of one or more chlorine atoms or cleavage of the cyclopropane ring. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

A study on the reaction of substituted gem-dichlorocyclopropanes with phenols provides insight into the potential reactivity of this compound. In these reactions, both substitution of the geminal dichlorides to form acetals and ring-opening products have been observed. For instance, the reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with phenols in the presence of a base leads to ring cleavage and the formation of phenylpropargyl aldehyde acetals.[1] This suggests that this compound could undergo similar transformations.

Table 1: Representative Reaction of a Phenyl-Substituted Halogenated Cyclopropane with Phenol [1]

| Substrate | Nucleophile | Base | Solvent | Temperature | Product(s) | Yield |

| 2-bromo-2-phenyl-gem-dichlorocyclopropane | Phenol | NaOH | DMF | Not Specified | 1,1'-[(1-phenylprop-1-yne-3,3-diyl)bis(oxy)]dibenzene | Not Specified |

Experimental Protocol: Reaction of 2-bromo-2-phenyl-gem-dichlorocyclopropane with Phenol (A Model Procedure) [1]

Materials:

-

2-bromo-2-phenyl-gem-dichlorocyclopropane

-

Phenol

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF)

-

Chloroform (for extraction)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

A solution of 0.003 M 2-bromo-2-phenyl-gem-dichlorocyclopropane in 1 mL of DMF is added dropwise with intensive stirring to a mixture of 0.007 M phenol, 0.02 M NaOH, in 2.5 mL of DMF.

-

The reaction is stirred for 2-4 hours.

-

The reaction mixture is then diluted with water and extracted with chloroform.

-

The organic extract is washed with water, and the solvent is evaporated.

-

The residue is purified by column chromatography on silica gel using a hexane:ethyl acetate (9:1) mixture as the eluent.

This protocol can serve as a starting point for investigating the reactions of this compound with various nucleophiles.

Logical Flow of Nucleophilic Attack and Ring Opening

The reaction of a phenyl-substituted gem-dihalocyclopropane with a nucleophile can be visualized as a multi-step process.

References

A Technical Guide to Potential Research Areas for Substituted Cyclopropylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the burgeoning research areas involving substituted cyclopropylbenzenes. This unique structural motif, which combines the rigidity and three-dimensionality of a cyclopropane ring with the aromatic character of a benzene ring, offers a wealth of opportunities in medicinal chemistry, materials science, and synthetic methodology development.

Potential Research Areas

The distinct electronic and steric properties of cyclopropylbenzenes make them valuable scaffolds for innovation. Key research opportunities lie in three primary domains: the development of novel synthetic methodologies, applications in medicinal chemistry, and exploration in materials science.

Advancements in Synthetic Methodologies

The construction of the cyclopropylbenzene core is a central theme of ongoing research. While classical methods exist, modern catalysis offers pathways to these structures with greater efficiency, selectivity, and functional group tolerance.

-

Transition-Metal Catalysis : Dirhodium(II) complexes are highly effective for the cyclopropanation of styrenes with diazo compounds, often providing high yields and excellent stereoselectivity.[1][2][3][4] Research in this area focuses on designing new chiral ligands to further improve enantioselectivity and expanding the substrate scope to include more challenging, electron-deficient olefins.[1][5]

-

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and mild method for cyclopropanation.[6][7][8][9] This approach often utilizes readily available reagents and proceeds under ambient conditions, making it highly attractive for complex molecule synthesis. A key advantage is the ability to achieve stereoconvergent cyclopropanation, where both E- and Z-alkene isomers can be converted to the same trans-cyclopropane product.[6][7]

Future research could focus on developing novel photocatalysts, expanding the range of radical precursors, and applying these methods in flow chemistry for scalable synthesis.

Table 1: Comparison of Synthetic Methodologies for Substituted Cyclopropylbenzenes

| Styrene Derivative | Catalyst / Method | Reagents | Yield (%) | Diastereo-/Enantioselectivity | Reference(s) |

| Styrene | Rh₂(S-NTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | 85 | >20:1 dr, 97% ee | [2][4] |

| 4-Methoxystyrene | Rh₂(S-NTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | 91 | >20:1 dr, 96% ee | [2] |

| 4-Chlorostyrene | Rh₂(S-NTTL)₄ | 1-Mesyl-4-phenyl-1,2,3-triazole | 83 | >20:1 dr, 97% ee | [2] |

| Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | tert-Butyl phenyldiazoacetate | 78 | >20:1 dr, 91% ee | [1] |

| Styrene | --INVALID-LINK--₂ | Diiodomethane, i-Pr₂EtN | High | Excellent trans-selectivity | [6][7] |

| 4-Bromostyrene | Photoredox | Dibromomalonates, Sunlight | Good | N/A | [7] |

Applications in Medicinal Chemistry

The cyclopropyl group is a "versatile player" in drug design, valued for its ability to modulate a molecule's pharmacological profile.[10] Its incorporation into a benzene ring offers a unique combination of properties that can be exploited in several ways.

-

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for various functionalities. As a rigid, three-dimensional scaffold, it is an excellent replacement for phenyl rings, which can improve physicochemical properties like solubility while reducing metabolic liabilities associated with aromatic systems.[11][12][13][14][15] It can also replace alkene moieties, eliminating potential cis/trans isomerization and improving metabolic stability.[12] This strategy aims to enhance a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enzyme Inhibition and SAR Studies : Substituted cyclopropylbenzenes are present in a variety of potent enzyme inhibitors. The rigid cyclopropyl moiety can orient substituents into optimal binding positions within an enzyme's active site. Structure-Activity Relationship (SAR) studies are crucial for optimizing these interactions. For example, cyclopropyl-containing compounds have shown significant inhibitory activity against targets like COX-2, various kinases (VEGFR-2, RIP1, TGF-βR1), and histone demethylases (KDM1A).[10][16][17][18][19][20]

Table 2: Biological Activity of Bioactive Cyclopropylbenzene Derivatives

| Compound Class | Target Enzyme | Key Substituents | IC₅₀ / EC₅₀ (µM) | Reference(s) |

| Pyrrolotriazine Derivative | VEGFR-2 Kinase | 2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino | Low nanomolar | [17] |

| Cyclopropyl Ketone (GDC-8264) | RIP1 Kinase | Cyclopropyl ketone, Pyrrolopyrimidine core | 0.0063 | [18] |

| Imidazo[2,1-b][17][21][22]thiadiazole | TGF-βR1 Kinase | Cyclopropyl, Rhodanine acetic acid | 0.0012 | [16] |

| α-Substituted Cyclopropylamine | KDM1A Demethylase | m-Halogenated phenyl | 0.031 | [10] |

| Diaryl Heterocycle | COX-2 | Varies | 0.07 - 0.9 | [20] |

-

Improving Physicochemical Properties : Replacing a planar phenyl group with a cyclopropylbenzene or a related saturated scaffold can increase the fraction of sp³-hybridized carbons (Fsp³). This generally leads to improved solubility, reduced lipophilicity, and better metabolic stability, which are critical parameters in drug development.[11][14]

Table 3: Physicochemical Property Comparison of Phenyl vs. Bicyclo[1.1.1]pentane (BCP) Bioisostere

| Parent Compound (p38 Kinase Inhibitor) | LogP | Aqueous Solubility (pH 7.4) |

| Phenyl Analog | 2.24 | 4 µM |

| BCP Analog | 1.95 | 174 µM |

| Data from reference[14], illustrating the common strategy of replacing a phenyl ring with a saturated bioisostere like BCP to improve properties. The cyclopropylbenzene motif follows a similar principle of increasing Fsp³ character. |

Applications in Materials Science

The unique electronic properties of the cyclopropyl group, which exhibits some π-character, combined with the conjugated system of the benzene ring, make cyclopropylbenzenes interesting candidates for materials science.

-

Organic Electronics : Substituted aryl compounds are the cornerstone of organic electronics. Cyclopropylarenes can be incorporated into the design of materials for Organic Light-Emitting Diodes (OLEDs).[23][24] The cyclopropyl group can be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) and influence the solid-state packing of organic semiconductors, which is critical for charge transport and device efficiency. Research in this area is less mature than in medicinal chemistry but holds significant promise for developing novel functional materials.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of substituted cyclopropylbenzenes.

Synthesis: Rhodium-Catalyzed Enantioselective Cyclopropanation

This protocol is a general procedure adapted from the literature for the asymmetric cyclopropanation of a substituted styrene using a chiral dirhodium(II) catalyst.[2][4]

Objective : To synthesize an optically active substituted 1-aryl-2-cyclopropanecarbaldehyde.

Materials :

-

Substituted Styrene (e.g., 4-methoxystyrene)

-

N-Sulfonyl-1,2,3-triazole (e.g., 1-mesyl-4-phenyl-1,2,3-triazole)

-

Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-NTTL)₄)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH), Water

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure :

-

Reaction Setup : To an oven-dried reaction vial under an argon atmosphere, add the chiral dirhodium(II) catalyst (0.002 mmol, 0.5 mol%).

-

Reagent Addition : Add the N-sulfonyl-1,2,3-triazole (0.2 mmol, 1.0 equiv) and the substituted styrene (0.24 mmol, 1.2 equiv).

-

Solvent Addition : Add anhydrous 1,2-dichloroethane (0.5 mL) via syringe.

-

Reaction : Seal the vial and place it in a preheated oil bath at 65 °C. Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the triazole starting material.

-

Work-up (Hydrolysis) : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Hydrolysis : To the crude residue, add a solution of K₂CO₃ (0.4 mmol, 2.0 equiv) in a mixture of methanol (2 mL) and water (0.5 mL). Stir vigorously at room temperature for 1-2 hours until the intermediate imine is fully hydrolyzed to the aldehyde.

-

Extraction : Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x 10 mL).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropanecarbaldehyde.

-

Characterization : Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biological Assay: TNF-α Inhibition ELISA

This protocol outlines a general procedure for a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, adapted from standard kit protocols.[21][22][25][26]

Objective : To determine the IC₅₀ value of a substituted cyclopropylbenzene derivative for the inhibition of LPS-induced TNF-α production in a monocytic cell line (e.g., THP-1).

Materials :

-

THP-1 cells

-

RPMI-1640 cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS)

-

Test compounds (substituted cyclopropylbenzenes) dissolved in DMSO

-

Human TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, stop solution, and standards)

-

96-well cell culture plates and 96-well ELISA plates

-

Microplate reader

Procedure :

-

Cell Culture and Differentiation : Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Differentiate cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours in a 96-well plate. After differentiation, wash the cells with fresh medium.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compounds to the differentiated cells and incubate for 1 hour at 37 °C.

-

Stimulation : Add LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control wells. Incubate for 18-24 hours at 37 °C to stimulate TNF-α production.

-

Sample Collection : After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

-

ELISA Protocol : a. Coating : Coat a 96-well ELISA plate with TNF-α capture antibody overnight at 4 °C. Wash the plate 3-5 times with wash buffer. b. Blocking : Block the plate with a blocking buffer for 1-2 hours at room temperature. Wash again. c. Sample Incubation : Add 100 µL of collected supernatants and TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature. Wash the plate. d. Detection Antibody : Add the biotinylated detection antibody and incubate for 1 hour. Wash the plate. e. Enzyme Conjugate : Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark. Wash the plate. f. Substrate Development : Add TMB substrate solution and incubate for 15-20 minutes in the dark until a color develops. g. Stopping Reaction : Add 50 µL of stop solution to each well.

-

Data Analysis : Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Plot the percentage of TNF-α inhibition versus the log of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Biological Assay: COX-2 Inhibition Assay

This is a generalized protocol for a fluorometric or colorimetric in vitro assay to determine the inhibitory activity of compounds against the COX-2 enzyme, based on commercially available kits.[19][20][27][28]

Objective : To measure the direct inhibitory effect of a substituted cyclopropylbenzene on recombinant human COX-2 enzyme activity.

Materials :

-

Recombinant human COX-2 enzyme

-

COX-2 Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Test compounds dissolved in DMSO

-

96-well black or clear flat-bottom plate

-

Fluorescence or absorbance plate reader

Procedure :

-

Reagent Preparation : Prepare working solutions of all reagents in the assay buffer. Equilibrate all solutions to the reaction temperature (e.g., 37 °C).

-

Reaction Setup : In a 96-well plate, add the following to the respective wells:

-

Blank Wells : Assay Buffer.

-

Enzyme Control Wells : Assay Buffer, COX-2 enzyme.

-

Positive Control Wells : Known inhibitor (Celecoxib), COX-2 enzyme.

-

Test Compound Wells : Test compound at various concentrations, COX-2 enzyme.

-

-

Pre-incubation : Add the assay buffer, heme, probe, and enzyme to the wells. Then add the test compounds or control inhibitor. Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells simultaneously using a multichannel pipette.

-

Measurement : Immediately place the plate in the reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.

-

Data Analysis : a. Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well. b. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Visualizations: Workflows and Pathways

Synthetic and Biological Evaluation Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive substituted cyclopropylbenzenes.

Caption: Workflow for synthesis and evaluation of cyclopropylbenzenes.

Bioisosterism Concept in Drug Design

This diagram illustrates how a cyclopropylbenzene can act as a bioisosteric replacement for a phenyl group to improve drug-like properties.

Caption: The role of cyclopropylbenzenes as bioisosteres in drug design.

Simplified Inflammatory Signaling Pathway

This diagram shows a simplified signaling pathway involving COX-2 and TNF-α, common targets for anti-inflammatory drugs that may contain the cyclopropylbenzene motif.

Caption: Key targets in the inflammatory pathway for drug intervention.

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. A Stereoconvergent Cyclopropanation Reaction of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. cloud-clone.com [cloud-clone.com]

- 23. researchgate.net [researchgate.net]

- 24. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]

- 25. novamedline.com [novamedline.com]

- 26. nwlifescience.com [nwlifescience.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,2,2-Trichlorocyclopropyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,2,2-Trichlorocyclopropyl)benzene is a cyclopropane derivative of interest in organic synthesis. The preparation of this compound is typically achieved through the addition of dichlorocarbene to styrene. Dichlorocarbene, a highly reactive intermediate, is generated in situ from chloroform and a strong base.[1][2] The use of phase-transfer catalysis is a common and effective method to facilitate the reaction between the aqueous phase, where the base is located, and the organic phase, which contains the styrene and chloroform.[1][3][4] This document provides a detailed protocol for the synthesis of this compound using this approach.

Data Presentation

The following table summarizes the reactants and reagents for the synthesis of this compound.[5]

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Styrene | C₈H₈ | 104.15 | 50 | 1.0 | 5.7 mL |

| Chloroform | CHCl₃ | 119.38 | 100 | 2.0 | 6.7 mL |

| Sodium Hydroxide | NaOH | 40.00 | 500 | 10.0 | 20 g |

| Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | 185.69 | 1.1 | 0.022 | 0.20 g |

| Water | H₂O | 18.02 | - | - | 20 mL |

Experimental Protocol

The synthesis of this compound is achieved via the phase-transfer catalyzed reaction of styrene with dichlorocarbene generated from chloroform and sodium hydroxide.[1][5]

Materials:

-

Styrene

-

Chloroform

-

Sodium hydroxide

-

Benzyltrimethylammonium chloride (or another suitable phase-transfer catalyst like triethylbenzylammonium chloride)[1]

-

Distilled water

-

Ethyl acetate

-

5% Hydrochloric acid

-

Anhydrous magnesium sulfate

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Aqueous Base: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 20 g of sodium hydroxide in 20 mL of distilled water. Allow the solution to cool to room temperature.[5]

-

Addition of Reactants: To the stirred sodium hydroxide solution, add 5.7 mL (50 mmol) of styrene, followed by 0.20 g (1.1 mmol) of benzyltrimethylammonium chloride.[5]

-

Reaction Initiation: Add 6.7 mL (100 mmol) of chloroform to the mixture using a syringe. The reaction is exothermic and should be monitored. Continue stirring vigorously at room temperature. The progress of the reaction can be monitored by gas chromatography.[1][4]

-

Workup: After the reaction is complete (typically several hours, as indicated by TLC or GC analysis showing consumption of styrene), transfer the reaction mixture to a separatory funnel.

-

Extraction: Dilute the mixture with 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).[5]

-

Washing: Combine the organic extracts and wash with 50 mL of 5% hydrochloric acid, followed by 50 mL of water.[5]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. quora.com [quora.com]

- 3. ijcmas.com [ijcmas.com]

- 4. New ‘multi-site’ phase transfer catalyst for the addition of dichlorocarbene to styrene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Solved Show mechanism how dichlorocarbene is formed and its | Chegg.com [chegg.com]

Application Notes and Protocols for Dichlorocarbene Generation in Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the generation of dichlorocarbene and its subsequent use in the cyclopropanation of alkenes. Dichlorocyclopropanes are valuable synthetic intermediates in organic chemistry and are key structural motifs in numerous pharmaceutical agents and biologically active compounds. This document offers detailed experimental protocols, comparative data, and visual guides to assist researchers in selecting and implementing the most suitable method for their specific synthetic needs.

Method 1: Phase-Transfer Catalysis (PTC) from Chloroform and a Strong Base

Application Note:

The generation of dichlorocarbene from chloroform and a strong base, such as sodium hydroxide, is one of the most common and practical methods for dichlorocyclopropanation. The reaction is typically performed in a biphasic system (aqueous and organic) with the aid of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride). The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates chloroform to form the trichloromethyl anion. This anion then undergoes alpha-elimination to generate dichlorocarbene, which readily reacts with alkenes present in the organic phase. This method, often referred to as the Makosza method, is widely used due to its operational simplicity, cost-effectiveness, and the use of readily available reagents.[1] It is applicable to a wide range of alkenes, including both electron-rich and electron-deficient substrates.

Advantages:

-

Uses inexpensive and readily available reagents.

-

Operationally simple and scalable.

-

Avoids the need for anhydrous conditions.[1]

-

High yields are often achieved.[2]

Disadvantages:

-

Requires vigorous stirring to ensure efficient mixing of the two phases.

-

The strong basic conditions may not be suitable for base-sensitive substrates.

-

Potential for side reactions if the dichlorocarbene is not efficiently trapped by the alkene.

Safety Considerations:

-

Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Concentrated sodium hydroxide is corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

The reaction can be exothermic and should be cooled, especially during the initial addition of the base.

Experimental Protocol: Synthesis of 7,7-Dichloronorcarane from Cyclohexene

This protocol is adapted from a typical procedure for the dichlorocyclopropanation of cyclohexene using phase-transfer catalysis.[3][4]

Materials:

-

Cyclohexene

-

Chloroform

-

50% (w/w) aqueous sodium hydroxide solution

-

Benzyltriethylammonium chloride (BTEAC) or tri-n-propylamine[5]

-

Ethanol (optional, can help to initiate the reaction)[5]

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ice bath

-

Round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (82.1 g, 1.0 mol), chloroform (120 g, 1.0 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol).

-

Cool the mixture to 0-5 °C using an ice bath.

-